![molecular formula C10H22ClNO2 B1149591 Norleucine tert-butyl ester hydrochloride CAS No. 119483-48-6](/img/structure/B1149591.png)
Norleucine tert-butyl ester hydrochloride
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Overview
Description
Norleucine tert-butyl ester hydrochloride is a protected L-serine used in peptide synthesis, e.g. synthesis of glycopeptides and lipopeptides and preparation of amino-phospholipids . It is a neurotransmitter commonly used as an internal standard .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another method involves the preparation of t-butyl esters of Nα-protected amino acid from t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular formula of this compound is C10H22ClNO2 . The InChI code is 1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3 .Chemical Reactions Analysis
Tert-butyl esters find large applications in synthetic organic chemistry. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .Scientific Research Applications
Asymmetric Synthesis and Medicinal Compounds
Norleucine tert-butyl ester hydrochloride, owing to its bulky and hydrophobic tert-butyl side chain, plays a significant role in the synthesis of enantiomerically pure compounds. It is particularly valuable in asymmetric synthesis, serving as a precursor or intermediate in the creation of various peptidic medicinal compounds. For example, (S)-tert-leucine, a closely related compound, has been incorporated into numerous anti-AIDS and -cancer compounds, highlighting the potential of similar compounds like this compound in pharmaceutical development (Bommarius et al., 1995).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been used to study enzyme inhibition. For instance, diazoacetyl-dl-norleucine methyl ester has been used to inactivate pepsin, providing insights into the enzyme's active sites and mechanisms of action. This type of research can contribute to the understanding of enzyme function and the development of enzyme inhibitors as therapeutic agents (Rajagopalan et al., 1966).
Peptide Synthesis and Protease Assays
Norleucine derivatives, including tert-butyl esters, are instrumental in peptide synthesis, especially in the creation of chromogenic protease substrates. These substrates allow for the spectrophotometric detection of protease activity, which is crucial in understanding protease function and in developing protease inhibitors. The synthesis of oligopeptides containing norleucine for HIV-protease assays is a prime example of this application, demonstrating the role of norleucine derivatives in advancing virology and therapeutic research (Badalassi et al., 2002).
Polymer Science
In the field of polymer science, this compound and its derivatives contribute to the synthesis of novel polymers. For instance, amino acid-derived norbornene diester derivatives have been polymerized using ring-opening metathesis polymerization, leading to polymers with unique properties and potential applications in biotechnology and materials science (Sutthasupa et al., 2007).
Mechanism of Action
properties
IUPAC Name |
tert-butyl (2S)-2-aminohexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGPFDZLBSQBJ-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119483-48-6 |
Source
|
Record name | L-Norleucine, 1,1-dimethylethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119483-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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